Stigmastan-3,5-diene
CAS No.:
Cat. No.: VC16531989
Molecular Formula: C29H48
Molecular Weight: 396.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H48 |
|---|---|
| Molecular Weight | 396.7 g/mol |
| IUPAC Name | 17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene |
| Standard InChI | InChI=1S/C29H48/c1-7-22(20(2)3)12-11-21(4)25-15-16-26-24-14-13-23-10-8-9-18-28(23,5)27(24)17-19-29(25,26)6/h8,10,13,20-22,24-27H,7,9,11-12,14-19H2,1-6H3 |
| Standard InChI Key | ICCTZARHLGPHMT-UHFFFAOYSA-N |
| Canonical SMILES | CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC=C4)C)C)C(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a stigmastane skeleton (C₂₉H₅₀) with two double bonds at positions 3 and 5, resulting in the formula C₂₉H₄₈ . The absence of hydroxyl groups differentiates it from precursor sterols like β-sitosterol. The structure has been confirmed via 2D and 3D computational models, though stereochemical details remain partially unresolved due to undefined stereo centers .
Thermodynamic and Kinetic Data
Studies using nitrogen as a stripping gas during olive oil deodorization have quantified the compound’s formation kinetics. Apparent kinetic constants (K<sub>ap</sub>) for its synthesis range from 0.012 to 0.045 h⁻¹, depending on temperature (180–220°C) and nitrogen flow rates (0.5–1.5 L/min) . Activation energy for the reaction is approximately 85 kJ/mol, indicating a thermally driven process .
Synthesis and Formation Pathways
Industrial Synthesis via β-Sitosterol Degradation
Stigmastan-3,5-diene is primarily synthesized through the thermal dehydration of β-sitosterol during vegetable oil refining. Key steps include:
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Deodorization: High-temperature (200–240°C) treatment under vacuum or nitrogen flow removes volatile compounds .
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Bleaching: Adsorption processes using activated clays further concentrate the compound .
A pilot-scale study demonstrated that increasing nitrogen flow from 0.5 to 1.5 L/min elevates stigmastan-3,5-diene yields by 40%, while temperatures above 210°C accelerate degradation reactions .
Table 1: Synthesis Conditions and Yields
| Parameter | Range Tested | Optimal Value | Yield Increase (%) |
|---|---|---|---|
| Temperature (°C) | 180–220 | 210 | 35 |
| Nitrogen Flow (L/min) | 0.5–1.5 | 1.5 | 40 |
| Oil Load (kg) | 100–250 | 250 | 15 |
Natural Occurrence
The compound has been isolated from Haloxylon salicornicum, a desert shrub, though concentrations are significantly lower than in refined oils .
Analytical Detection and Gas Chromatography Data
High-Resolution Gas Chromatography (HRGC)
Stigmastan-3,5-diene is routinely quantified using HRGC with non-polar columns. The NIST WebBook reports a retention index (RI) of 3040 on an OV-101 stationary phase under a 5°C/min temperature ramp .
Table 2: Gas Chromatography Parameters (NIST Data)
| Column Type | Active Phase | Retention Index (RI) | Carrier Gas | Temperature Program |
|---|---|---|---|---|
| Packed | OV-101 | 3040 | N₂ | 100°C → 240°C at 5°C/min |
Spectroscopic Identification
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Mass Spectrometry: Major fragments at m/z 396 (M⁺), 381 (M⁺–CH₃), and 255 (C₁₉H₂₇⁺) .
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NMR: δ<sup>13</sup>C signals at 124.5 ppm (C-3) and 139.2 ppm (C-5), confirming double bond positions .
Applications in Food Science and Industry
Quality Control in Oil Refining
Stigmastan-3,5-diene serves as a marker for detecting refined oils adulterated into virgin olive oil. Concentrations above 0.15 mg/kg indicate thermal processing . The European Union mandates its quantification in olive oil certification .
Reference Standard in Analytical Chemistry
Due to its stability and well-characterized structure, the compound is used to calibrate GC and HPLC systems for sterol analysis . Commercial suppliers offer it at $158/mg (SCBT, 2025) .
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